molecular formula C13H12N2O B10815829 N-2-Picolylbenzamide CAS No. 35854-47-8

N-2-Picolylbenzamide

Cat. No.: B10815829
CAS No.: 35854-47-8
M. Wt: 212.25 g/mol
InChI Key: JHBTVPLZRMXZKD-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: Unfortunately, specific synthetic routes for CL-101276 are not widely documented. Further research may be needed to uncover detailed procedures.

      Industrial Production: Information regarding large-scale industrial production methods remains limited.

  • Chemical Reactions Analysis

      Reactivity: CL-101276 likely undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Major Products: The major products resulting from these reactions would depend on the specific reaction type and conditions.

  • Scientific Research Applications

      Chemistry: CL-101276 may find applications in medicinal chemistry, drug discovery, and organic synthesis.

      Biology: Its potential biological activities, such as enzyme inhibition or receptor binding, warrant further investigation.

      Medicine: Research may explore its therapeutic potential, including antiviral, anticancer, or anti-inflammatory effects.

      Industry: CL-101276 could serve as a precursor for other compounds or as a building block in chemical processes.

  • Mechanism of Action

    • The exact mechanism by which CL-101276 exerts its effects remains elusive. Further studies are necessary to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are not readily available in the literature.
    • Similar Compounds: While I don’t have specific names, exploring related quinoline derivatives may provide insights into CL-101276’s uniqueness.

    Properties

    IUPAC Name

    N-(pyridin-2-ylmethyl)benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H12N2O/c16-13(11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h1-9H,10H2,(H,15,16)
    Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JHBTVPLZRMXZKD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2
    Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H12N2O
    Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60313522
    Record name N-2-Picolylbenzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60313522
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    212.25 g/mol
    Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    35854-47-8
    Record name N-(2-Pyridinylmethyl)benzamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=35854-47-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name N-2-Picolylbenzamide
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035854478
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name N-2-Picolylbenzamide
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271585
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name N-2-Picolylbenzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60313522
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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